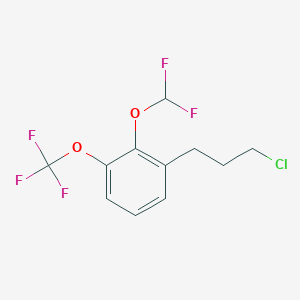
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy functional groups attached to a benzene ring
準備方法
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Halogenation: Introduction of the chloropropyl group through halogenation reactions.
Methoxylation: Incorporation of difluoromethoxy and trifluoromethoxy groups using appropriate methoxylation reagents.
Coupling Reactions: Final coupling of the functionalized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and trifluoromethoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene can be compared with other compounds having similar functional groups:
1-(3-Chloropropyl)-2-methoxy-3-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group, which may affect its reactivity and interactions.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-methoxybenzene: Lacks the trifluoromethoxy group, potentially altering its chemical properties.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethoxy, which can influence its behavior in reactions.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H10ClF5O2 |
|---|---|
分子量 |
304.64 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2 |
InChIキー |
JSDHBWJRBSGTHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















